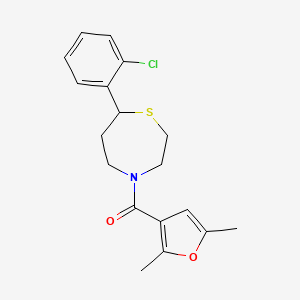
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2,5-dimethylfuran-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2,5-dimethylfuran-3-yl)methanone, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in the 1990s. It is a potent agonist of the cannabinoid receptors, which are involved in a variety of physiological processes such as pain modulation, appetite regulation, and immune function. CP-47,497 has been the subject of extensive scientific research due to its potential therapeutic applications and its use as a research tool in studying the endocannabinoid system.
Mechanism of Action
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2,5-dimethylfuran-3-yl)methanone acts as an agonist of the cannabinoid receptors, specifically the CB1 receptor. When it binds to the receptor, it activates a signaling cascade that leads to the release of neurotransmitters such as dopamine and serotonin. This can result in a variety of physiological effects, including pain relief, appetite stimulation, and mood modulation.
Biochemical and physiological effects:
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2,5-dimethylfuran-3-yl)methanone has been shown to have a variety of biochemical and physiological effects, including analgesia, hypothermia, and catalepsy. It has also been shown to stimulate appetite and reduce nausea, making it a potential therapeutic agent for conditions such as chemotherapy-induced nausea and anorexia.
Advantages and Limitations for Lab Experiments
One advantage of using (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2,5-dimethylfuran-3-yl)methanone in lab experiments is its high potency and selectivity for the CB1 receptor. This allows researchers to study the effects of CB1 receptor activation in a variety of tissues and organs. However, one limitation is that its synthesis is complex and requires specialized knowledge and equipment, making it difficult for non-experts to produce.
Future Directions
There are several future directions for research involving (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2,5-dimethylfuran-3-yl)methanone. One area of interest is its potential therapeutic applications, particularly in the treatment of conditions such as chronic pain, anorexia, and nausea. Another area of interest is its potential use as a research tool in studying the endocannabinoid system and its role in various physiological processes. Additionally, there is ongoing research into the development of novel synthetic cannabinoids with improved therapeutic profiles and fewer side effects.
Synthesis Methods
The synthesis of (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2,5-dimethylfuran-3-yl)methanone involves several steps, starting with the reaction of 2,5-dimethylfuran-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 7-amino-4-thiazepanone to form the thiazepanone intermediate, which is subsequently reacted with 2-chlorophenyl magnesium bromide to form the final product. The synthesis of (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2,5-dimethylfuran-3-yl)methanone is complex and requires specialized knowledge and equipment, making it difficult for non-experts to produce.
Scientific Research Applications
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2,5-dimethylfuran-3-yl)methanone has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes. It has been shown to be a potent agonist of the cannabinoid receptors, with a higher affinity for the CB1 receptor than the CB2 receptor. This makes it a useful tool for studying the effects of CB1 receptor activation in various tissues and organs.
properties
IUPAC Name |
[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-(2,5-dimethylfuran-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2S/c1-12-11-15(13(2)22-12)18(21)20-8-7-17(23-10-9-20)14-5-3-4-6-16(14)19/h3-6,11,17H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMFWOSIKAFFKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(SCC2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2,5-dimethylfuran-3-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Methoxypyridin-2-yl)methyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2786267.png)
![1-(2,3-Dimethylphenyl)-5-(2-morpholin-4-yl-2-oxoethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2786268.png)
![(2Z)-2-[(2,5-difluorophenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2786270.png)
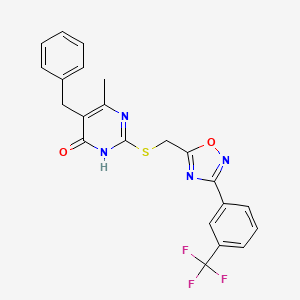
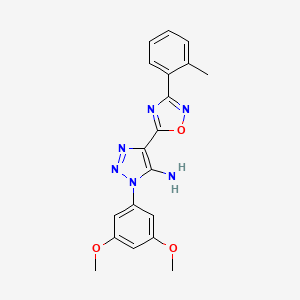
![Methyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-4,5-dimethoxybenzoate](/img/structure/B2786273.png)
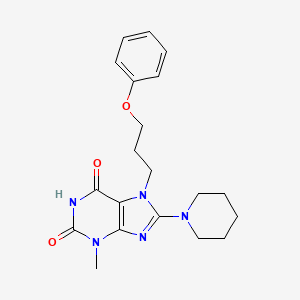
![N,N-Dimethyl-4-[(propylamino)methyl]aniline hydrochloride](/img/structure/B2786277.png)
![4-[(1,2-benzoxazol-3-yl)methanesulfonamido]-N-(pyrimidin-2-yl)benzene-1-sulfonamide](/img/structure/B2786281.png)
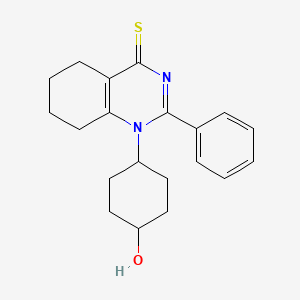

![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclopropanecarboxamide](/img/structure/B2786286.png)
![Thieno[2,3-c]pyridine-4-sulfonyl chloride](/img/structure/B2786287.png)